molecular formula C8H9ClN2O2 B2718363 5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylic acid hydrochloride CAS No. 1955554-60-5

5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylic acid hydrochloride

Cat. No.: B2718363
CAS No.: 1955554-60-5
M. Wt: 200.62
InChI Key: HBLXLCFCUKUJSN-UHFFFAOYSA-N
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Description

5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylic acid hydrochloride is a nitrogen-containing heterocyclic compound. It is characterized by a fused ring system that includes both pyrrole and pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylic acid hydrochloride can be achieved through several methods. One common approach involves the base-promoted three-component reaction of β-enamino imide, aromatic aldehydes, and malononitrile or its ester and amide derivatives . This method provides a convenient and efficient route to construct the pyrrolo[3,4-b]pyridine skeleton.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of heterocyclic compound synthesis, such as the use of scalable and cost-effective processes, apply. Industrial production would likely involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Mn(OTf)2 and t-BuOOH in water at 25°C.

    Substitution: Various nucleophiles can be used under mild to moderate conditions, often in the presence of a base to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s structure makes it a candidate for studying interactions with biological macromolecules.

    Industry: The compound can be used in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylic acid hydrochloride is unique due to its specific ring structure and the presence of a carboxylic acid group, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable scaffold for the development of new therapeutic agents and materials.

Properties

IUPAC Name

6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2.ClH/c11-8(12)6-2-1-5-3-9-4-7(5)10-6;/h1-2,9H,3-4H2,(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBLXLCFCUKUJSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1)N=C(C=C2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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